molecular formula C7H15NO6 B2440961 1-Amino-3-methoxy-2-methylpropan-2-ol oxalate CAS No. 2034587-37-4

1-Amino-3-methoxy-2-methylpropan-2-ol oxalate

Cat. No.: B2440961
CAS No.: 2034587-37-4
M. Wt: 209.198
InChI Key: NTNVJFAYAGHRBW-UHFFFAOYSA-N
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Description

1-Amino-3-methoxy-2-methylpropan-2-ol oxalate is an organic compound with the molecular formula C5H13NO2 It is a derivative of propanol and is characterized by the presence of an amino group, a methoxy group, and a methyl group

Scientific Research Applications

1-Amino-3-methoxy-2-methylpropan-2-ol oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H318, which means it causes serious eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methoxy-2-methylpropan-2-ol oxalate can be synthesized through several methods. One common approach involves the reaction of 1-amino-3-methoxypropan-2-ol with oxalic acid. The reaction typically occurs under mild conditions, with the reactants being mixed in a suitable solvent such as ethanol or water. The mixture is then heated to facilitate the formation of the oxalate salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reactants are combined in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methoxy-2-methylpropan-2-ol oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism by which 1-amino-3-methoxy-2-methylpropan-2-ol oxalate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Amino-2-methylpropan-2-ol: This compound is similar in structure but lacks the methoxy group.

    1-Amino-3-methoxypropan-2-ol: This compound is similar but does not have the methyl group at the second carbon.

Uniqueness: 1-Amino-3-methoxy-2-methylpropan-2-ol oxalate is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-amino-3-methoxy-2-methylpropan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.C2H2O4/c1-5(7,3-6)4-8-2;3-1(4)2(5)6/h7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNVJFAYAGHRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(COC)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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